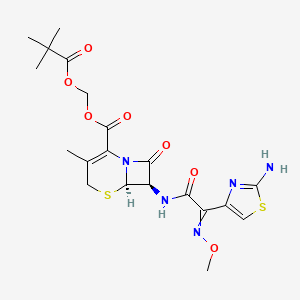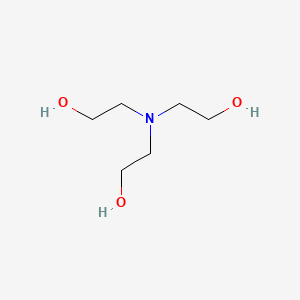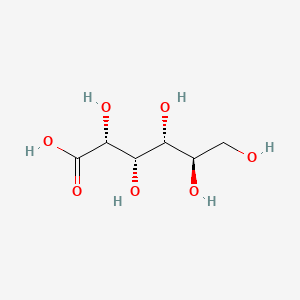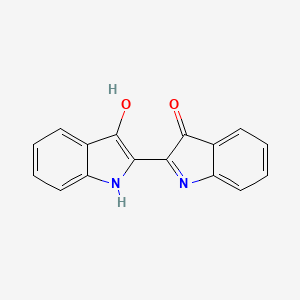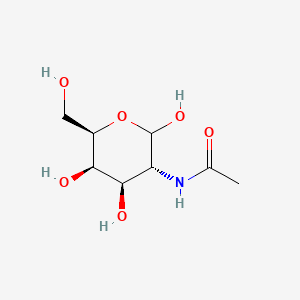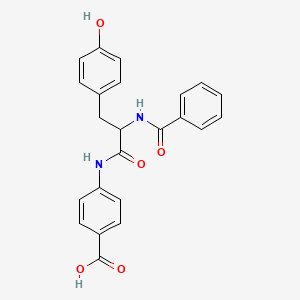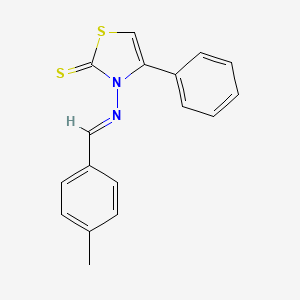
Streptovaricin C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Streptovaricin C is a naphthalenic ansamycin antibiotic structurally similar to rifamycins. It is known for its potential anti-methicillin-resistant Staphylococcus aureus (MRSA) bioactivities . This compound is produced by the bacterium Streptomyces spectabilis and has been identified as a potent antibacterial agent, particularly against mycobacteria .
準備方法
Synthetic Routes and Reaction Conditions: Streptovaricin C is synthesized through a complex biosynthetic pathway involving multiple enzymes. The key steps include the formation of a methylenedioxy bridge catalyzed by the cytochrome P450 enzyme StvP2 . The biosynthesis starts with the loading of a 3-amino-5-hydroxybenzoic acid into the chain initiation domain, followed by a series of enzymatic reactions that lead to the formation of the final product .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces spectabilis under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate this compound .
化学反応の分析
Types of Reactions: Streptovaricin C undergoes various chemical reactions, including oxidation, reduction, and substitution. The cytochrome P450 enzymes play a crucial role in these reactions, particularly in the hydroxylation and formation of the methylenedioxy bridge .
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes are commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride can be used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles under mild conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which have been shown to possess significant antibacterial activities .
科学的研究の応用
Streptovaricin C has a wide range of scientific research applications:
作用機序
Streptovaricin C exerts its antibacterial effects by inhibiting the synthesis of bacterial RNA. It binds to the bacterial RNA polymerase, thereby preventing the transcription of essential genes required for bacterial growth and survival . The methylenedioxy bridge in this compound is crucial for its binding affinity and antibacterial activity .
類似化合物との比較
Rifamycins: Known for their use in treating tuberculosis and other bacterial infections.
Ansavaricins: A group of streptovaricin derivatives with structural variations in the naphthoquinoid moieties and ansa chains.
Streptovaricin C stands out due to its unique structural features and potent antibacterial activities, making it a valuable compound for scientific research and potential therapeutic applications.
特性
CAS番号 |
23344-17-4 |
|---|---|
分子式 |
C40H51NO14 |
分子量 |
769.8 g/mol |
IUPAC名 |
methyl (7E,9Z,11R,12R,13R,14R,15R,16R,17S,18R,19R,20E)-2-acetyloxy-12,14,16,18,19,31-hexahydroxy-3,7,11,13,17,19,21,27-octamethyl-6,28-dioxo-23,25-dioxa-5-azatetracyclo[20.7.1.14,29.026,30]hentriaconta-1,3,7,9,20,22(30),26,29(31)-octaene-15-carboxylate |
InChI |
InChI=1S/C40H51NO14/c1-16-12-11-13-17(2)38(49)41-28-19(4)36(55-23(8)42)24-25(33(28)47)31(45)21(6)35-26(24)34(53-15-54-35)18(3)14-40(9,51)37(48)22(7)32(46)27(39(50)52-10)30(44)20(5)29(16)43/h11-14,16,20,22,27,29-30,32,37,43-44,46-48,51H,15H2,1-10H3,(H,41,49)/b12-11-,17-13+,18-14+/t16-,20-,22+,27-,29-,30-,32-,37-,40-/m1/s1 |
InChIキー |
JDECNKBYILMOLE-CJQFIEQYSA-N |
異性体SMILES |
C[C@@H]1/C=C\C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=O)C(=C4C3=C(/C(=C/[C@@]([C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@@H]1O)C)O)C(=O)OC)O)C)O)(C)O)/C)OCO4)C)OC(=O)C)C)/C |
正規SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=O)C(=C4C3=C(C(=CC(C(C(C(C(C(C(C1O)C)O)C(=O)OC)O)C)O)(C)O)C)OCO4)C)OC(=O)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Dimethylpropanoyloxymethyl 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10763001.png)
![(9S)-9-[(9S)-2-carboxy-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid](/img/structure/B10763008.png)
![(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10763019.png)
